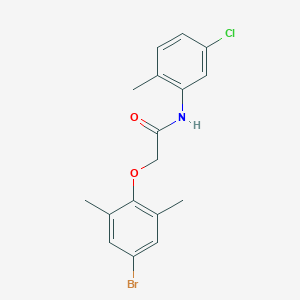
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "BDCM" and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
BDCM has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's ability to inhibit the growth of certain types of bacteria. Studies have shown that BDCM can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, two common bacteria that can cause infections in humans.
Another area of research has focused on the potential use of BDCM as an anti-inflammatory agent. Studies have shown that BDCM can effectively reduce inflammation in animal models, suggesting that it may have potential therapeutic applications in humans.
Mecanismo De Acción
The mechanism of action of BDCM is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in bacterial growth and inflammation. Specifically, BDCM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
BDCM has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory properties, BDCM has been shown to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDCM in lab experiments is its relative ease of synthesis. Additionally, the compound has been shown to have a variety of potential applications, making it a versatile tool for researchers. However, one limitation of using BDCM is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BDCM. One area of research could focus on further elucidating the compound's mechanism of action, which could help to inform the development of new therapeutic applications. Additionally, research could focus on exploring the compound's potential use in the treatment of other diseases, such as cancer or neurodegenerative disorders. Finally, research could focus on developing new synthetic methods for BDCM that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of BDCM involves the reaction of 2,6-dimethylphenol with sodium bromide and sulfuric acid to form 2-bromo-4,6-dimethylphenol. This compound is then reacted with N-(5-chloro-2-methylphenyl)acetamide to form BDCM. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Propiedades
Fórmula molecular |
C17H17BrClNO2 |
|---|---|
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17BrClNO2/c1-10-4-5-14(19)8-15(10)20-16(21)9-22-17-11(2)6-13(18)7-12(17)3/h4-8H,9H2,1-3H3,(H,20,21) |
Clave InChI |
UYRBXHVQAOQGLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2C)Br)C |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B285030.png)
![N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide](/img/structure/B285031.png)
![2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285034.png)
![2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285035.png)
![5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285036.png)
![7-(3,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285038.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![7-[4-(benzyloxy)phenyl]-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285045.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)